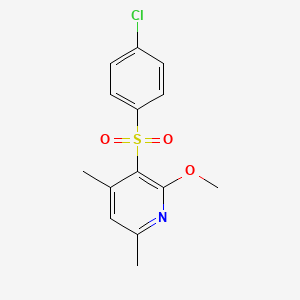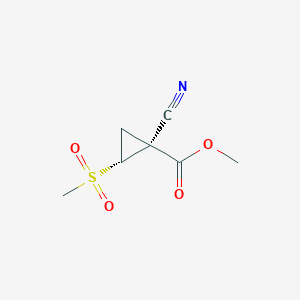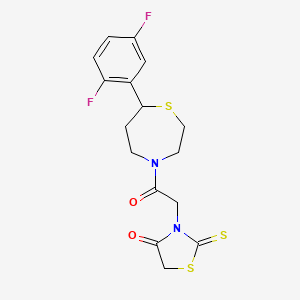![molecular formula C18H19N5O2 B2880365 N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105248-58-5](/img/no-structure.png)
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide and its derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promise in the development of new antimicrobial agents due to their efficacy against various microorganisms. The research conducted by Bektaş et al. (2010) highlights the potential of these derivatives in combating microbial resistance, offering a pathway for the development of novel antimicrobial therapies. The study indicates that some of these synthesized compounds exhibit good to moderate antimicrobial activities, underscoring their potential utility in medical applications where resistance to existing antibiotics is a growing concern (Bektaş et al., 2010).
Antioxidant Activity
In addition to antimicrobial properties, these triazole derivatives have also been explored for their antioxidant activities. Gilava et al. (2020) synthesized a series of compounds using a methodology that involves the Biginelli protocol. This research underscores the significance of these compounds in combating oxidative stress, which is implicated in numerous diseases and aging processes. The antioxidant properties of these derivatives highlight their potential in the development of treatments or preventive measures against oxidative stress-related conditions (Gilava et al., 2020).
Biological and Cytotoxic Activities
The biological and cytotoxic activities of N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide derivatives have been a focal point of research, with studies indicating their potential in the design of anticancer agents. Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives that were evaluated for their cytotoxicity against human cancer cell lines. This research demonstrates the potential of these compounds in the development of novel anticancer agents, with some compounds showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with 3-methoxyaniline to form N-(2,3-dimethylphenyl)-3-methoxybenzamide. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, followed by reaction with ethyl chloroformate to form the carboxamide group.", "Starting Materials": [ "2,3-dimethylbenzoyl chloride", "3-methoxyaniline", "sodium azide", "copper sulfate", "ethyl chloroformate" ], "Reaction": [ "Step 1: Reaction of 2,3-dimethylbenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine to form N-(2,3-dimethylphenyl)-3-methoxybenzamide.", "Step 2: Reaction of N-(2,3-dimethylphenyl)-3-methoxybenzamide with sodium azide and copper sulfate in the presence of a solvent such as DMF to form the triazole ring.", "Step 3: Reaction of the triazole intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the carboxamide group.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS RN |
1105248-58-5 |
Product Name |
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
Molecular Formula |
C18H19N5O2 |
Molecular Weight |
337.383 |
IUPAC Name |
N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-11-6-4-9-15(12(11)2)20-18(24)16-17(22-23-21-16)19-13-7-5-8-14(10-13)25-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
JJOOFVXLQHMDSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



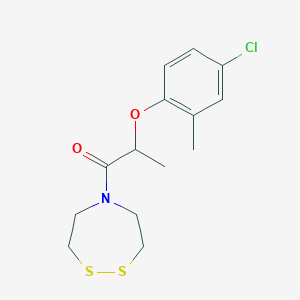
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2880284.png)
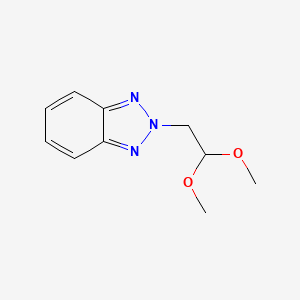
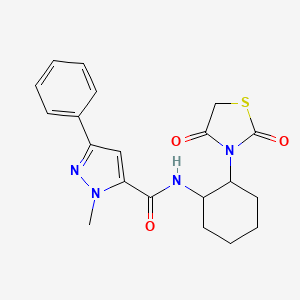
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)
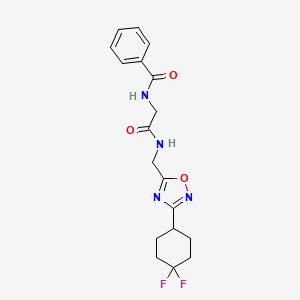
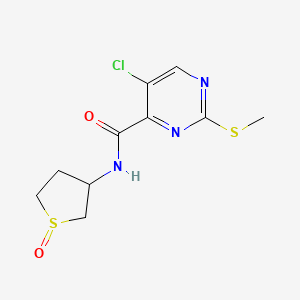



![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2880301.png)
